4-Fluoro-2-(trifluoromethoxy)phenylacetic acid
Overview
Description
4-Fluoro-2-(trifluoromethoxy)phenylacetic acid is a chemical compound belonging to the class of phenylacetic acids. It is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to the phenyl ring.
Mechanism of Action
Target of Action
Similar compounds have been used to synthesize pparγ/δ dual agonists , suggesting potential targets could be peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .
Mode of Action
This binding can upregulate or downregulate the transcription of target genes .
Biochemical Pathways
If it acts as a PPAR agonist, it could influence pathways related to lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis .
Result of Action
If it acts as a PPAR agonist, it could potentially influence cellular processes such as lipid metabolism, glucose regulation, inflammation, and cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-2-(trifluoromethoxy)phenylacetic acid involves the nucleophilic substitution reaction of 4-bromoanisole with potassium trifluoromethanesulfonate (KOCF3SO3) in the presence of copper (I) iodide (CuI) and 18-crown-6 ether . This reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(trifluoromethoxy)phenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Fluoro-2-(trifluoromethoxy)phenylacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and specialty chemicals.
Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylacetic acid: Similar in structure but lacks the fluorine atom on the phenyl ring.
4-(Trifluoromethyl)phenylacetic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-Fluorophenylacetic acid: Lacks the trifluoromethoxy group.
Uniqueness
4-Fluoro-2-(trifluoromethoxy)phenylacetic acid is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-5(3-8(14)15)7(4-6)16-9(11,12)13/h1-2,4H,3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCYHVBZPAWHHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227170 | |
Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1323966-19-3 | |
Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, 4-fluoro-2-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601227170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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